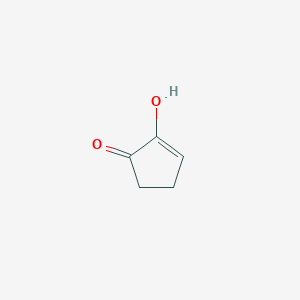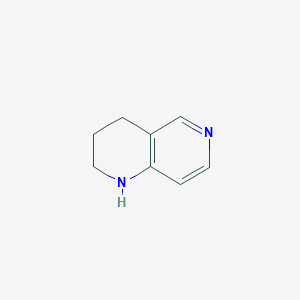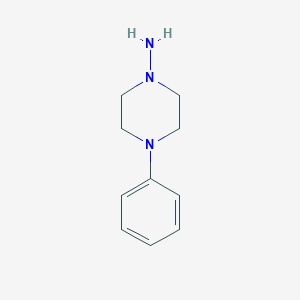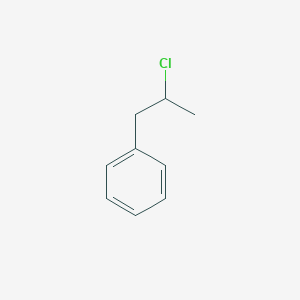
6-Butyl-3,8-dipropylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Butyl-3,8-dipropylquinoline, also known as BBPQ, is a chemical compound that belongs to the family of quinoline alkaloids. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. BBPQ has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Applications De Recherche Scientifique
6-Butyl-3,8-dipropylquinoline has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 6-Butyl-3,8-dipropylquinoline has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. 6-Butyl-3,8-dipropylquinoline has also been shown to possess antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Mécanisme D'action
The mechanism of action of 6-Butyl-3,8-dipropylquinoline is not fully understood. However, it has been proposed that 6-Butyl-3,8-dipropylquinoline exerts its biological activities through the inhibition of various enzymes and signaling pathways. 6-Butyl-3,8-dipropylquinoline has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. 6-Butyl-3,8-dipropylquinoline has also been shown to inhibit the activity of various kinases, which are enzymes that play a key role in cell signaling pathways.
Effets Biochimiques Et Physiologiques
6-Butyl-3,8-dipropylquinoline has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, induce apoptosis (programmed cell death) in cancer cells, and inhibit the production of inflammatory cytokines. 6-Butyl-3,8-dipropylquinoline has also been shown to possess antimicrobial properties, which make it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
6-Butyl-3,8-dipropylquinoline has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. 6-Butyl-3,8-dipropylquinoline has also been extensively studied for its biological activities, which make it a potential candidate for use in various assays. However, there are also limitations to the use of 6-Butyl-3,8-dipropylquinoline in lab experiments. 6-Butyl-3,8-dipropylquinoline has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain assays. Additionally, the mechanism of action of 6-Butyl-3,8-dipropylquinoline is not fully understood, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 6-Butyl-3,8-dipropylquinoline. One potential direction is the development of 6-Butyl-3,8-dipropylquinoline-based drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the development of 6-Butyl-3,8-dipropylquinoline-based antibiotics for the treatment of bacterial infections. Further studies are also needed to fully understand the mechanism of action of 6-Butyl-3,8-dipropylquinoline and its potential applications in scientific research.
Méthodes De Synthèse
6-Butyl-3,8-dipropylquinoline can be synthesized through a multi-step process involving the reaction of butylamine with 2,4-pentanedione, followed by the reaction of the resulting compound with propylamine. The final step involves the cyclization of the compound to form 6-Butyl-3,8-dipropylquinoline. The synthesis of 6-Butyl-3,8-dipropylquinoline has been optimized to produce high yields of the compound with high purity.
Propriétés
Numéro CAS |
10371-98-9 |
|---|---|
Nom du produit |
6-Butyl-3,8-dipropylquinoline |
Formule moléculaire |
C19H27N |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
6-butyl-3,8-dipropylquinoline |
InChI |
InChI=1S/C19H27N/c1-4-7-10-15-11-17(9-6-3)19-18(12-15)13-16(8-5-2)14-20-19/h11-14H,4-10H2,1-3H3 |
Clé InChI |
YMVSKKUMAOFMJE-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=CC(=CN=C2C(=C1)CCC)CCC |
SMILES canonique |
CCCCC1=CC2=CC(=CN=C2C(=C1)CCC)CCC |
Synonymes |
6-Butyl-3,8-dipropylquinoline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



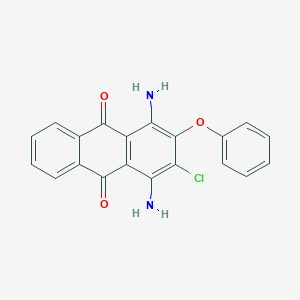
![6-Methylbicyclo[4.2.0]octan-2-one](/img/structure/B76264.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)
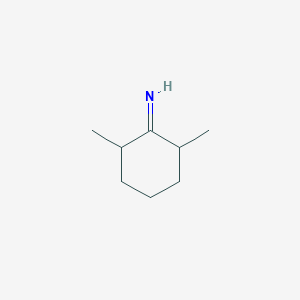
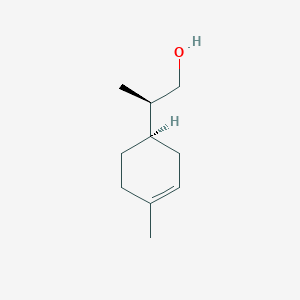
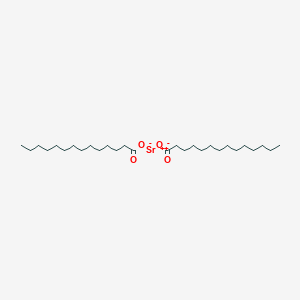
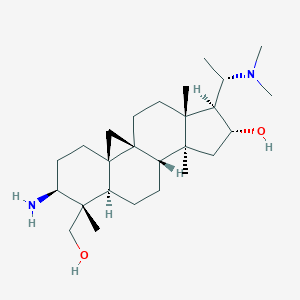
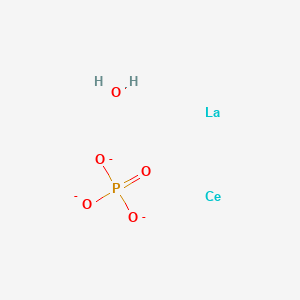
![1,1'-[Sulfonyldi(4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B76281.png)
